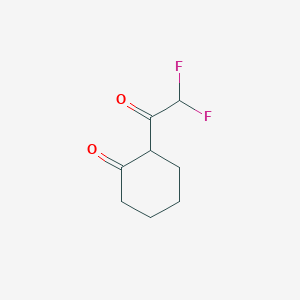

2-(Difluoroacetyl)cyclohexanone

Description

Contextualization within Cyclohexanone (B45756) Derivative Chemistry

The cyclohexanone framework is a ubiquitous and versatile scaffold in organic synthesis. nih.gov Industrially, cyclohexanone itself is a high-volume chemical, primarily serving as a key precursor in the production of polymers, most notably nylon 6. vertecbiosolvents.comwikipedia.org Beyond large-scale manufacturing, the six-carbon cyclic ketone is a fundamental building block for creating a diverse array of more complex molecular architectures. nih.gov

The reactivity of the cyclohexanone ring allows for numerous chemical transformations. Its ketone group and adjacent α-carbons are sites for reactions such as aldol (B89426) condensations, enamines formation, and halogenations. wikipedia.orgresearchgate.net Derivatives of cyclohexanone are integral to the synthesis of various products, including pharmaceuticals like antihistamines, as well as herbicides, dyes, and plasticizers. vertecbiosolvents.com The development of new methods to synthesize functionalized cyclohexanones remains an active area of research, highlighting their importance as synthetic intermediates. nih.gov

2-(Difluoroacetyl)cyclohexanone represents a highly functionalized member of this class. It combines the core cyclohexanone structure with a β-dicarbonyl moiety, a feature known to enable a wide range of subsequent chemical reactions. The introduction of the difluoroacetyl group further enhances its potential as a specialized building block for advanced synthetic applications.

Significance of Fluorinated Organic Compounds in Synthetic and Applied Chemistry

Organofluorine chemistry, the study of organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern medicinal, agricultural, and materials science. wikipedia.orgresearchgate.net The strategic incorporation of fluorine atoms into a molecule can dramatically and often beneficially alter its physical, chemical, and biological properties. researchgate.netnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. wikipedia.orgsoci.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes. wikipedia.orgnih.gov This can increase the half-life and bioavailability of a drug. numberanalytics.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. researchgate.net

Binding Affinity: The strong dipole of the C-F bond can lead to productive interactions with biological targets like enzymes, potentially increasing the potency of a therapeutic agent. researchgate.net

Conformational Control: The electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is optimal for binding to its target.

Given these advantages, the development of novel fluorinated building blocks is a primary objective for synthetic chemists aiming to access new and improved functional molecules. nih.gov

Comparative Properties of Halogens

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Energy (in CH₃-X, kJ/mol) | 485 | 351 | 293 | 234 |

Overview of β-Diketone Chemistry and its Fluorinated Analogues

Compounds containing two carbonyl groups separated by a single carbon atom are known as β-dicarbonyls or β-diketones. nih.gov This structural motif is found in many biologically active natural products and is a cornerstone of synthetic organic chemistry due to its unique reactivity. nih.gov The most classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone. nih.gov

A defining characteristic of β-diketones is their ability to exist as a rapid equilibrium of two forms: the diketo form and an enol form. This phenomenon is called keto-enol tautomerism. nih.govyoutube.com For a simple ketone, the keto form is overwhelmingly favored. However, for β-diketones, the enol form is significantly stabilized by the formation of a conjugated system and an internal hydrogen bond, making it a major, and sometimes dominant, species at equilibrium. youtube.comacs.org

The acidity of the central α-carbon is another key feature. The protons on this carbon are significantly more acidic than in simple ketones because the resulting conjugate base (an enolate) is highly stabilized by resonance across both carbonyl groups. youtube.com This makes β-diketones excellent nucleophiles for a variety of C-C bond-forming reactions.

The introduction of fluorine atoms, as in this compound, profoundly impacts these properties. The strong electron-withdrawing nature of the two fluorine atoms on the acetyl group increases the electrophilicity of the adjacent carbonyl carbon. sapub.org This has several consequences:

It further increases the acidity of the α-protons.

It influences the position of the keto-enol equilibrium. rsc.org

It can affect the nucleophilicity of the corresponding enolate in subsequent reactions. rsc.org

Fluorinated β-diketones are valuable intermediates for synthesizing fluorine-containing heterocyclic compounds and other complex molecules. rsc.orgnih.gov The mechanism of reactions like further fluorination proceeds through the enol tautomer, making an understanding of the tautomerism kinetics essential for controlling reaction outcomes. sapub.orgrsc.org

Characteristic Reactions of β-Diketones

| Reaction Type | Description | Role of β-Diketone |

|---|---|---|

| Alkylation/Acylation | Introduction of an alkyl or acyl group at the central α-carbon. | Acts as a soft nucleophile (enolate). |

| Knoevenagel Condensation | Condensation with aldehydes or ketones. | Active methylene (B1212753) compound provides the nucleophilic carbon. |

| Heterocycle Synthesis | Condensation with reagents like hydrazine (B178648) or urea (B33335) to form pyrazoles, pyrimidines, etc. | Acts as a 1,3-dielectrophile. |

| Michael Addition | Conjugate addition to α,β-unsaturated carbonyl compounds. | Acts as a nucleophile (enolate). |

Research Landscape and Potential of this compound

While extensive literature on this compound itself is not widespread, its research potential can be inferred from its classification as a fluorinated β-diketone. Such compounds are considered highly valuable "building blocks" in synthetic programs aimed at drug discovery and agrochemical development. rsc.org

The research potential of this compound lies in its dual reactivity. The β-diketone functionality serves as a versatile handle for constructing more complex molecular architectures, particularly heterocyclic systems. For example, condensation reactions with dinucleophiles like hydrazine or amidines could provide a direct route to difluoroacetyl-substituted pyrazoles and pyrimidines, respectively. These fluorinated heterocycles are privileged structures in medicinal chemistry.

Furthermore, the difluoroacetyl group (-COCF₂H) can act as a bioisostere for other chemical groups, offering a way to fine-tune a molecule's properties. The presence of the two fluorine atoms provides a unique electronic signature that can enhance binding interactions with biological targets or improve metabolic stability. researchgate.netnumberanalytics.com

Future research involving this compound would likely focus on:

Exploration of its synthetic utility: Using it as a starting material to build libraries of novel, complex fluorinated compounds for biological screening.

Methodology development: Investigating its reactivity in various catalytic and stoichiometric reactions to understand the influence of the difluoroacetyl group. This includes studying its behavior in alkylations, condensations, and metal-catalyzed cross-coupling reactions.

Physical organic studies: Quantifying its acidity and keto-enol tautomeric equilibrium to provide a deeper understanding that can guide its synthetic applications. rsc.org

In essence, this compound is a platform molecule, poised for use in the synthesis of next-generation fluorinated compounds with potential applications across the chemical sciences.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,2-difluoroacetyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVACMSMOAHYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572400 | |

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149894-28-0 | |

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Difluoroacetyl Cyclohexanone

Electrophilic Enhancement by the Difluoroacetyl Moiety

The presence of the difluoroacetyl group on the cyclohexanone (B45756) ring significantly enhances the electrophilic character of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This heightened electrophilicity makes the compound more susceptible to attack by nucleophiles. The rate of nucleophilic addition is increased by adjacent electron-withdrawing groups, a principle that applies to 2-(difluoroacetyl)cyclohexanone. masterorganicchemistry.com

Nucleophilic Addition Reactions at the Carbonyl Center

The core reactivity of this compound, like other carbonyl compounds, lies in nucleophilic addition reactions at the carbonyl carbon. masterorganicchemistry.combyjus.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral alkoxide intermediate. byjus.compressbooks.pub Subsequent protonation of this intermediate yields an alcohol derivative. pressbooks.pub

The stereochemistry of nucleophilic addition to cyclohexanone derivatives is influenced by several factors, including steric hindrance and electronic effects. researchgate.net While steric hindrance generally favors an equatorial approach of the nucleophile, electronic factors, such as the interaction of the forming sigma bond with the cyclohexanone's sigma bonds, can favor an axial approach. researchgate.net

Weak nucleophiles may require acid catalysis to activate the carbonyl group for the reaction to proceed effectively. byjus.com The reactivity of the carbonyl group in these reactions is demonstrated in various transformations, including the formation of cyanohydrins, hemiacetals, and imines. byjus.com

Intramolecular Cyclization and Heterocycle Formation Pathways

Synthesis of Fluorinated Heterocycles

This compound is a valuable precursor for the synthesis of fluorinated heterocycles. These compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science. mdpi.com Intramolecular cyclization reactions, often initiated by the reaction of a nucleophile with the electrophilic difluoroacetyl group, can lead to the formation of various heterocyclic ring systems. The formation of nitrogen-containing heterocycles through the intramolecular cyclization of organic azides is a well-established synthetic strategy. researchgate.net

Transformation to Fused Benzofuran (B130515) and Tetrahydroindole Derivatives from Cyclohexanone Precursors

Cyclohexanone derivatives serve as versatile starting materials for the synthesis of fused heterocyclic systems like benzofurans and tetrahydroindoles. For instance, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade to form benzofuran derivatives. rsc.org Similarly, the synthesis of indoles and benzofurans can be achieved through a nucleophilic aromatic substitution followed by an intramolecular cyclization. rsc.org The aerobic dehydrogenation of cyclohexanones can yield cyclohexenones, which are also important intermediates in organic synthesis. nih.gov

Electrophilic Substitution Reactions on Related Ligand Systems

While direct electrophilic substitution on this compound itself is less common, related ligand systems, such as acetylacetone (B45752) (acac) complexes, demonstrate how metal coordination can activate a ligand for electrophilic substitution. libretexts.org The coordination of a metal to the acac ligand induces enol tautomerization, which increases the electron density at the central carbon, making it nucleophilic and susceptible to attack by electrophiles. libretexts.org This principle can be extended to understand the potential reactivity of metal complexes of this compound. Ligand substitution reactions in transition metal complexes are fundamental to their synthesis and catalytic activity. libretexts.org The rates of these substitutions can vary significantly depending on the metal and the ligands involved. libretexts.org

Radical Chemistry and Difluorocarbene-Induced Transformations

Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors and participates in a range of chemical transformations. researchgate.net One notable application is in the synthesis of fluorinated molecules. For example, difluorocarbene can be trapped by ortho-vinylanilines to produce 2-fluoroindoles. nih.gov This process involves a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a C-F bond. nih.gov While not directly involving this compound in the provided information, the chemistry of difluorocarbene is relevant to the broader context of fluorine-containing compounds and their synthesis.

Computational and Experimental Mechanistic Elucidation

The mechanistic understanding of this compound, a fluorinated β-dicarbonyl compound, is primarily built upon extensive studies of analogous β-keto esters and fluorinated ketones. While direct computational and experimental mechanistic investigations on this compound are not extensively documented in publicly available literature, its reactivity and mechanistic pathways can be inferred from related structures. These investigations are crucial for predicting the compound's behavior in chemical reactions and for designing new synthetic methodologies.

Tautomerism and Hydrate (B1144303) Formation

A key aspect of the chemistry of β-dicarbonyl compounds, including this compound, is keto-enol tautomerism. The presence of the electron-withdrawing difluoroacetyl group is expected to significantly influence the position of the tautomeric equilibrium. In similar cyclic 2-trifluoroacetylated-1,3-diketones, spectroscopic studies have indicated a strong tendency to exist in the enol form. sapub.org Furthermore, these highly fluorinated β-dicarbonyls often exhibit a propensity to form hydrates. sapub.orgscispace.comresearchgate.net Initial spectroscopic studies on cyclic 2-trifluoroacetylated-1,3-diketones suggest that they undergo rapid hydration, resulting in an equilibrium mixture that favors the diketo hydrate over the keto-enol hydrate. sapub.orgscispace.comresearchgate.net It is plausible that this compound would also exhibit similar behavior, existing as a mixture of keto, enol, and hydrated forms in solution.

Mechanisms of Formation

The synthesis of β-keto esters and related compounds often involves the Claisen condensation. sapub.orgresearchgate.net This reaction proceeds via an enolate intermediate. For the synthesis of a compound like this compound, a plausible mechanism would involve the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking a difluoroacetylating agent.

Computational Insights into Reactivity

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the reactivity of fluorinated organic compounds. nih.govmdpi.com For analogous β-keto esters, computational analyses have been employed to study their reactivity and electronic properties. mdpi.com These studies often focus on identifying the most electrophilic and nucleophilic sites within the molecule. For instance, in a series of β-keto esters, DFT calculations have shown that the susceptibility of the carbonyl carbons to nucleophilic attack can be quantified using reactivity descriptors like the condensed Fukui function. mdpi.com

In the case of this compound, computational modeling could provide valuable data on its geometric and electronic structure. Key parameters that would be investigated include bond lengths, bond angles, and the distribution of electron density. Mulliken charge analysis, for example, can identify electron-deficient and electron-rich centers, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

A theoretical study on related β-keto esters calculated various electronic properties to predict their reactivity. The table below summarizes some of these key quantum chemical descriptors.

| Compound Class | Vertical Ionization Potential (IPv) (eV) | Vertical Electron Affinity (EAv) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| β-Keto Esters | 9.0 - 9.5 | 0.5 - 1.0 | 4.0 - 4.5 | 1.0 - 1.5 |

This is a representative range of values for a series of β-keto esters as reported in analogous studies and is intended for illustrative purposes. mdpi.com

Experimental Mechanistic Studies on Analogous Systems

Experimental studies on the reactivity of similar fluorinated ketones provide further mechanistic insights. For example, the fluorination of cyclic ketones using electrophilic fluorinating agents like Selectfluor® is proposed to proceed through an enol or enolate intermediate. sapub.orgscispace.com The reaction is initiated by the attack of the electron-rich C=C double bond of the enol tautomer on the electrophilic fluorine source. sapub.org The rate and outcome of such reactions are influenced by both steric and electronic factors. sapub.orgscispace.com

In palladium-catalyzed reactions of allylic β-keto esters, the mechanism is understood to involve the formation of a π-allylpalladium enolate intermediate after an initial decarboxylation step. nih.gov This intermediate can then undergo various transformations, including reductive elimination or aldol-type reactions. nih.gov While this compound does not have an allylic ester group, these studies highlight the importance of enolate intermediates in the reactivity of β-dicarbonyl compounds.

The following table summarizes the observed reactivity of cyclic 1,3-diketones with an electrophilic fluorinating agent, which provides a model for the potential reactivity of the enol form of this compound.

| Substrate | Product(s) | Yield (%) | Conditions | Reference |

| 1,3-Cyclohexanedione (B196179) | 2-Fluoro-1,3-cyclohexanedione | 50 | Selectfluor®, CH3CN, RT | sapub.orgscispace.com |

| 2-Methyl-1,3-cyclohexanedione | 2-Fluoro-2-methyl-1,3-cyclohexanedione | 55 | Selectfluor®, CH3CN, RT | sapub.orgscispace.com |

These findings underscore the importance of the enol tautomer in the reactivity of cyclic β-dicarbonyl compounds and suggest that similar pathways would be relevant for this compound.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Versatile Synthetic Intermediate

In organic chemistry, a synthetic intermediate is a molecule that is formed in a middle step of a chemical reaction on the way to a final product. 2-(Difluoroacetyl)cyclohexanone serves as a versatile intermediate or building block because of the reactivity inherent in its β-dicarbonyl structure. youtube.com The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are notably acidic. youtube.comyoutube.com This acidity allows for the easy formation of a stable enolate ion when the compound is treated with a base. youtube.comyoutube.com

This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in substitution reactions to form new carbon-carbon bonds at the α-carbon. youtube.com This reactivity makes this compound a valuable precursor for constructing more elaborate molecular architectures. Its dual functionality—two carbonyl groups and an acidic center—provides multiple points for chemical modification, solidifying its role as a flexible and valuable intermediate in multi-step syntheses.

Construction of Complex Polycyclic and Heterocyclic Frameworks

The structure of this compound is particularly well-suited for the synthesis of cyclic compounds, including complex polycyclic (multiple fused rings) and heterocyclic (rings containing atoms other than carbon) systems. elsevierpure.com β-dicarbonyl compounds are classical precursors for a variety of cyclization reactions, where they react with bifunctional reagents to form new rings. researchgate.netacs.org

For instance, condensation reactions with reagents like hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Similarly, reactions with hydroxylamine can produce isoxazoles, while amidines can be used to form pyrimidine rings. These reactions are fundamental in heterocyclic chemistry and provide access to scaffolds that are prevalent in many biologically active molecules. The ability to undergo these cyclization reactions makes this compound a key building block for generating diverse heterocyclic libraries. e-bookshelf.de

| Reactant | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation/Cyclization |

| Hydroxylamine (H₂N-OH) | Isoxazole | Condensation/Cyclization |

| Urea (B33335) (H₂N-CO-NH₂) | Pyrimidinone | Condensation/Cyclization |

| Amidine (R-C(NH)NH₂) | Pyrimidine | Condensation/Cyclization |

Introduction of Fluorinated Functionalities into Target Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. alfa-chemistry.com Fluorine and fluorine-containing groups like the difluoromethyl group (–CHF₂) can significantly alter a molecule's properties, including its metabolic stability, lipophilicity (ability to dissolve in fats), and binding affinity to biological targets. nih.govnih.gov

This compound serves as a vehicle for introducing the difluoromethyl functionality into a larger molecular framework. When this compound is used as a building block in a synthesis, the resulting product inherently contains the difluoromethyl group. nih.gov The –CHF₂ group is of particular interest as it can act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, meaning it can mimic these groups in biological systems while being more resistant to metabolic degradation. alfa-chemistry.comnih.govnih.gov The difluoromethyl group is also considered a "lipophilic hydrogen bond donor," a rare and valuable property in drug design. alfa-chemistry.comacs.org By using this compound as a starting material, chemists can efficiently create complex fluorinated molecules for evaluation as potential new drugs or functional materials. nih.govnih.gov

Derivatization Strategies for Diversified Chemical Libraries

In modern drug discovery and materials science, researchers often create large collections of structurally related compounds, known as chemical libraries, to screen for desired properties. nih.govchemrxiv.org Derivatization is the process of chemically modifying a core molecule to produce a wide range of analogs. This compound is an excellent starting point for building such libraries due to its multiple reactive sites.

Strategies for derivatization include:

Alkylation/Acylation at the α-carbon: As mentioned, the acidic α-carbon can be deprotonated to form an enolate, which can then be reacted with a variety of alkylating or acylating agents to add different substituents at this position.

Condensation Reactions: The two carbonyl groups can react with a vast array of amines, hydrazines, and other nucleophiles to generate a diverse set of heterocyclic products (as detailed in section 4.2).

Modification of the Cyclohexanone (B45756) Ring: The ketone on the cyclohexanone ring can be targeted for reactions such as reduction to an alcohol or conversion to an enamine, providing further points for diversification.

By systematically applying these different reactions with a range of reagents, a single starting material like this compound can be used to generate a large and diverse library of novel, fluorinated compounds. bohrium.com

| Reaction Site | Reaction Type | Typical Reagents | Resulting Structure/Functional Group |

|---|---|---|---|

| α-Carbon | Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | α-Substituted β-dicarbonyl |

| Dicarbonyl Moiety | Heterocycle Formation | Hydrazine, Hydroxylamine, Amidines | Pyrazoles, Isoxazoles, Pyrimidines |

| Cyclohexanone Carbonyl | Reduction | Sodium Borohydride (NaBH₄) | Cyclohexanol (B46403) |

| Cyclohexanone Carbonyl | Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene |

Coordination Chemistry and Material Science Implications

2-(Difluoroacetyl)cyclohexanone as a Ligand Precursor for Metal Complexes

The presence of the β-dicarbonyl moiety is central to the function of this compound as a ligand precursor. This structural feature allows for the formation of versatile and stable complexes with a wide range of metal and metalloid ions.

This compound belongs to the class of β-diketones, which are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups. This acidity allows the compound to be easily deprotonated by a base to form a resonance-stabilized enolate anion. This anion, a fluorinated β-diketonate, is the active ligand that coordinates to metal centers. The synthesis of the parent β-diketone itself often follows methods like the Claisen condensation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds. nih.gov

The general process for ligand formation can be represented as:

Step 1: Deprotonation: The acidic proton on the α-carbon (between the two carbonyl groups) is removed by a base (e.g., sodium hydride, sodium methoxide), yielding the β-diketonate anion. nih.gov

Step 2: Chelation: This bidentate anion then reacts with a metal salt in a suitable solvent. The two oxygen atoms of the diketonate coordinate to the metal ion, forming a stable six-membered chelate ring.

The incorporation of fluorine atoms, as in the difluoroacetyl group, significantly influences the electronic properties of the resulting ligand. The high electronegativity of fluorine enhances the acidity of the parent compound and modifies the stability, volatility, and reactivity of the subsequent metal complexes. mdpi.comnih.gov

The β-diketonate ligand derived from this compound typically acts as a bidentate chelating agent, binding to a central atom through its two oxygen atoms. This coordination leads to the formation of highly stable complexes.

Metal Chelates: With transition metals, the ligand forms complexes with general formulas such as M(L)₂, M(L)₃, or M(L)₄, depending on the metal's oxidation state and coordination number. For square planar metals like Palladium(II), solutions of the complexes can contain both cis and trans isomers. mdpi.com In the solid state, these molecules often arrange in stacks. mdpi.com The fluorinated substituents play a crucial role in modulating the physical properties of these complexes, including their volatility, which is a key parameter for applications like chemical vapor deposition. mdpi.comnih.gov

Boron Chelates: This class of ligands readily reacts with boron sources, such as boron trifluoride (BF₃), to form highly fluorescent difluoroboron chelates. researchgate.net The formation of a difluoroboron chelate ring from a related precursor has been structurally characterized, confirming this coordination mode. researchgate.net These boron complexes are known for their structural diversity and interesting photophysical properties. researchgate.net

| Central Atom | Typical Complex Formula | Coordination Mode | Key Structural Features |

| Transition Metals (e.g., Cu²⁺, Pd²⁺, Fe³⁺) | [M(L)₂], [M(L)₃] | Bidentate (O,O') Chelation | Formation of stable 6-membered rings; potential for cis/trans isomerism. mdpi.com |

| Boron (B³⁺) | [BF₂(L)] | Bidentate (O,O') Chelation | Forms a difluoroboron chelate ring; often results in fluorescent compounds. researchgate.netresearchgate.net |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | [Ln(L)₃], [Ln(L)₃(Ancillary Ligand)] | Bidentate (O,O') Chelation | Can form polymeric structures; coordination number is often high (e.g., 10). samgtu.ru |

Potential in Catalysis with Heterometallic Systems

Heterometallic systems, which contain two or more different metal ions within a single molecular architecture, are of great interest for their potential synergistic effects in catalysis. nih.gov Fluorinated β-diketonate ligands, including those derived from this compound, are effective building blocks for constructing these complex systems. nih.gov

The β-diketonate ligand can act as a bridging unit, where its oxygen atoms coordinate to two different metal centers simultaneously. This ability to link different metals, such as an alkali metal and a transition metal, allows for the rational design of polynuclear heterometallic complexes. nih.gov The specific arrangement of different metals in close proximity can create unique active sites, potentially leading to enhanced catalytic activity or selectivity for reactions such as hydrogenation or oxidation compared to their monometallic counterparts. researchgate.netnih.gov

Development of Advanced Functional Materials

The coordination complexes formed from this compound and its resulting ligand are precursors to advanced materials with specific functions, particularly in optics and electronics.

Complexes of lanthanide ions (such as Europium, Eu³⁺, and Terbium, Tb³⁺) with β-diketonate ligands are renowned for their strong and sharp light emissions. researchgate.net This luminescence arises from a process known as the "antenna effect" or sensitized luminescence. samgtu.ruresearchgate.net

The process unfolds as follows:

Absorption: The organic β-diketonate ligand, which has a strong absorption in the UV region, acts as an "antenna," efficiently absorbing incident light energy.

Energy Transfer: The excited ligand then transfers this energy intramolecularly to the central lanthanide ion. For this transfer to be efficient, the triplet state energy level of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion. researchgate.net

Emission: The excited lanthanide ion relaxes by emitting light at its characteristic, sharp f-f transition wavelengths, resulting in colors like red for Europium(III) or green for Terbium(III). researchgate.net

The high quantum yields and sensitization efficiencies observed in related systems underscore the potential of these materials for applications in lighting, displays, and bio-imaging. samgtu.ruresearchgate.net

| Lanthanide Ion | Emission Color | Typical Emission Bands (nm) | Key Transition |

| Europium (Eu³⁺) | Red | 578, 592, 613, 650, 700 | ⁵D₀ → ⁷Fⱼ (J=0, 1, 2, 3, 4) researchgate.net |

| Terbium (Tb³⁺) | Green | ~490, 545, 585, 620 | ⁵D₄ → ⁷Fⱼ (J=6, 5, 4, 3) |

| Samarium (Sm³⁺) | Orange | ~565, 600, 645 | ⁴G₅/₂ → ⁶Hⱼ (J=5/2, 7/2, 9/2) |

The ability of β-diketonate ligands to form polynuclear complexes also opens pathways to creating novel magnetic materials. By bridging multiple metal ions, including paramagnetic transition metals or lanthanides, it is possible to construct molecules where the magnetic moments of the individual ions interact. These interactions can lead to interesting magnetic phenomena, such as single-molecule magnet (SMM) behavior.

Furthermore, the luminescent properties of the lanthanide complexes can be exploited for sensor applications. The emission intensity of a lanthanide complex can be sensitive to its chemical environment. For instance, the coordination of additional molecules or the presence of specific ions can enhance or quench the luminescence. rsc.org This phenomenon has been used to design fluorescent probes for the highly selective detection of other metal ions, such as lead (Pb²⁺), in aqueous solutions. rsc.org The interaction between the target ion and the β-diketonate ligand can modulate the efficiency of the energy transfer to the lanthanide center, providing a direct optical readout for the presence of the analyte. rsc.org

Biological and Medicinal Chemistry Research Applications

Exploration of Biological Activities for Cyclohexanone (B45756) Derivatives

Cyclohexanone derivatives are recognized for a wide spectrum of biological activities, making them a fertile ground for medicinal chemistry research. umsida.ac.idcabidigitallibrary.org Their structural versatility allows for the synthesis of a diverse library of compounds with potential therapeutic applications, including antitumor, antibacterial, and antifungal properties. umsida.ac.id

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant area of investigation for cyclohexanone derivatives is their role as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov Alzheimer's is characterized by a decline in acetylcholine (B1216132) levels, and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for its breakdown, are a key therapeutic strategy. mdpi.com

Synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have demonstrated potent inhibitory activity against both AChE and BChE. nih.gov For instance, certain analogs have shown AChE inhibitory potential with IC50 values as low as 0.037μM. nih.gov The introduction of different functional groups to the cyclohexanone core allows for the fine-tuning of inhibitory activity and selectivity. Studies on 2-benzoyl-6-benzylidenecyclohexanone analogs revealed that the presence of a long-chain heterocyclic amine was crucial for dual inhibition of both AChE and BChE, with some compounds exhibiting IC50 values of 1.6 μM for AChE and 0.6 μM for BChE. core.ac.uk Furthermore, some tacrine (B349632) analogues prepared from the condensation of 2-amino-3-cyano-4,5-diarylfurans with cyclohexanone have been identified as competitive inhibitors of acetylcholinesterase. nih.gov

| Compound Class | Target Enzyme(s) | Key Findings |

| α,β-Unsaturated Carbonyl-Based Cyclohexanone Derivatives | AChE, BChE | Potent inhibition of both enzymes, with some compounds showing high efficacy against AChE (IC50 = 0.037μM). nih.gov |

| 2-Benzoyl-6-benzylidenecyclohexanone Analogs | AChE, BChE | Dual inhibitors with IC50 values of 1.6 μM (AChE) and 0.6 μM (BChE) for lead compounds. core.ac.uk |

| Tacrine Analogues from Cyclohexanone | AChE, BChE | Competitive inhibitors of AChE, with some showing significant BChE inhibition. nih.gov |

Investigation of Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in a wide range of diseases. Cyclohexanone derivatives have been investigated for their potential to mitigate these processes. japsonline.commdpi.com Certain diarylidenecyclohexanone (DAC) derivatives have been shown to inhibit key inflammatory enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). researchgate.net For example, specific DACs demonstrated significant in vitro inhibitory activity against 5-LOX with IC50 values of 1.4 ± 0.1 µM and 1.5 ± 0.13 µM, comparable to the standard drug Zileuton. researchgate.net Another study highlighted a DAC derivative that inhibited PGE2 production with an IC50 of 6.7 ± 0.19 µM. researchgate.net

Assessment of Cytotoxic and Antimicrobial Properties

The search for new anticancer and antimicrobial agents is a critical area of pharmaceutical research. Cyclohexanone derivatives have shown promise in both of these fields. umsida.ac.id

Several studies have reported the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines. nih.govresearchgate.net For instance, four new cyclohexanone derivatives isolated from the fungus Penicillium commune were evaluated for their cytotoxicity against five human carcinoma cell lines. nih.gov

In terms of antimicrobial activity, various cyclohexanone derivatives have been synthesized and tested against a range of bacteria and fungi. wisdomlib.orgwisdomlib.org Piperazine derivatives of cyclohexanone, for example, have demonstrated notable antibacterial and antifungal properties. wisdomlib.orgwisdomlib.org Some of these synthesized compounds showed efficacy comparable to standard antibiotics like ampicillin (B1664943) and fluconazole. wisdomlib.org The antimicrobial activity is often assessed by measuring the zone of inhibition against various microbial strains. wisdomlib.org

Strategies for Modulating Biological Targets

The modulation of biological targets is a cornerstone of drug discovery. nih.gov For challenging targets like protein-protein interactions, traditional small molecules often fall short. nih.gov This has led to a renewed interest in more complex scaffolds, including those derived from natural products. nih.gov

Strategies for modulating biological targets with compounds like 2-(difluoroacetyl)cyclohexanone often involve:

Structure-Based Design: Utilizing the three-dimensional structure of a target protein to design molecules that bind with high affinity and selectivity. researchgate.net

Fragment-Based Screening: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. diva-portal.org

Modifying Natural Product Scaffolds: Using a known bioactive natural product as a starting point and chemically modifying it to improve its drug-like properties. nih.gov

Targeting Allosteric Sites: Designing molecules that bind to a site on the protein other than the active site to modulate its function. diva-portal.org

Significance of Fluorinated Moieties in Drug Design and Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. mdpi.comresearchgate.net Approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov

The unique properties of fluorine and fluorinated groups like the difluoroacetyl moiety contribute to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the drug's half-life and reduce the required dose. mdpi.comnih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency. researchgate.net

Improved Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. mdpi.comnih.gov This can lead to improved oral bioavailability. mdpi.com

Conformational Control: The presence of fluorine can influence the conformation of a molecule, locking it into a more biologically active shape. researchgate.net

Structure-Activity Relationship (SAR) Studies in Related Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. acs.org By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify the key chemical features responsible for its effects.

In the context of cyclohexanone analogues, SAR studies have provided valuable insights. For example, in a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives designed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, it was found that the dicarbonyl groups and the cyclopropyl (B3062369) group were essential for potent inhibition. nih.gov Substitution at the 2-position of the cyclohexenone ring had a significant impact on potency, while the 5-position could be varied more freely without losing activity. nih.gov

Similarly, for N,N-bis(cyclohexanol)amine aryl esters acting as multidrug resistance reversers, SAR studies revealed that a combination of flexible and rigid structural elements was critical for optimal interaction with the P-glycoprotein transporter. nih.gov The modulation of aromatic moieties linked to the cyclohexanol (B46403) scaffold allowed for the optimization of potency and efficacy. nih.gov These studies underscore the importance of systematic structural modifications in the development of potent and selective therapeutic agents based on the cyclohexanone framework.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-(difluoroacetyl)cyclohexanone in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the compound's dynamic behavior, such as the equilibrium between its keto and enol forms.

Proton (¹H) NMR Analysis for Enol Content and Proton Environments

Proton NMR (¹H NMR) is instrumental in determining the tautomeric equilibrium between the keto and enol forms of this compound. The presence of distinct signals for each tautomer allows for the quantification of their relative abundance. The enol form is characterized by a downfield signal for the enolic proton, typically observed in the range of δ 13-16 ppm, a result of strong intramolecular hydrogen bonding.

In deuterated chloroform (B151607) (CDCl₃), this compound exists predominantly in its enolic form. The ¹H NMR spectrum shows signals corresponding to the protons of the cyclohexanone (B45756) ring. The protons adjacent to the carbonyl group (α-protons) and those on the β and γ carbons exhibit characteristic chemical shifts and coupling patterns that are influenced by their spatial relationship to the difluoroacetyl group. youtube.com The integration of the signals for the keto and enol forms provides a quantitative measure of the enol content.

Table 1: Representative ¹H NMR Data for Cyclohexanone Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Enolic OH | 13.0 - 16.0 | Singlet (broad) |

| α-CH₂ (next to C=O) | 2.2 - 2.6 | Multiplet |

| β, γ-CH₂ | 1.5 - 2.1 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon skeleton. libretexts.org

The carbonyl carbons of the ketone and the difluoroacetyl group are readily identifiable by their characteristic downfield chemical shifts, typically appearing in the range of δ 190-220 ppm. youtube.comlibretexts.org The carbons of the cyclohexanone ring exhibit signals in the aliphatic region (δ 20-50 ppm), with the α-carbon appearing at a lower field due to the electron-withdrawing effect of the carbonyl group. youtube.comlibretexts.org The carbon of the difluoroacetyl group directly attached to the fluorine atoms will show a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Cyclohexanone Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Ketone C=O | 205 - 220 libretexts.org |

| Acetyl C=O | 190 - 200 libretexts.org |

| C in aromatic rings | 125 - 150 libretexts.org |

| C=C in alkenes | 115 - 140 libretexts.org |

| sp³ C-O | 50 - 80 |

| sp³ C-C | 10 - 50 |

Note: These are general ranges and can be influenced by neighboring substituents and solvent effects. libretexts.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for probing the electronic environment of the fluorine atoms in this compound. huji.ac.ilnih.gov The chemical shift of the fluorine signal provides information about the electron density around the fluorine nuclei. In the case of the difluoroacetyl group, a single signal is typically observed, which may be split into a triplet due to coupling with the adjacent proton of the CHF₂ group.

The chemical shift of the ¹⁹F NMR signal is sensitive to the tautomeric form of the molecule. dovepress.com Studies on similar trifluoroacetylated compounds have shown that the ¹⁹F chemical shift can vary depending on whether the molecule exists in the diketo, endocyclic enol, or exocyclic enol form. dovepress.com This sensitivity allows for the detailed investigation of the tautomeric equilibrium and the influence of the solvent on this equilibrium.

Table 3: Representative ¹⁹F NMR Data for Fluorinated Cyclohexane Derivatives

| Fluorine Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂H | -120 to -130 | Triplet |

| -CF₃ | -70 to -80 | Singlet |

Note: Chemical shifts are relative to a standard, commonly CFCl₃. The values can be influenced by solvent and molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. nist.govnist.gov

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the cyclohexanone ring and the difluoroacetyl group. In the keto form, two distinct C=O stretching bands would be observed. However, due to the predominance of the enol form, a broad and strong absorption band in the region of 1600-1640 cm⁻¹ is typically observed, which is characteristic of a conjugated β-diketone system. This band arises from the delocalized π-system of the enol form. Additionally, a broad O-H stretching band in the region of 2500-3200 cm⁻¹ is indicative of the intramolecularly hydrogen-bonded enolic hydroxyl group. The C-F stretching vibrations are expected to appear in the region of 1000-1200 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 qiboch.com |

| C=O (Acetyl) | Stretch | 1680 - 1700 |

| C=C (Enol) | Stretch | 1600 - 1640 |

| O-H (Enol) | Stretch (H-bonded) | 2500 - 3200 (broad) |

| C-F | Stretch | 1000 - 1200 |

| C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.commdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the molecular formula can be confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the elements present, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a synthesized compound. For this compound, with the molecular formula C₈H₁₀F₂O₂, the theoretical elemental composition has been calculated.

Theoretical Composition

The theoretical elemental composition of this compound is derived from its molecular formula, C₈H₁₀F₂O₂, and the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

The molecular weight of this compound is calculated as follows: (8 × 12.011 u) + (10 × 1.008 u) + (2 × 18.998 u) + (2 × 15.999 u) = 96.088 u + 10.080 u + 37.996 u + 31.998 u = 176.162 u.

Based on this, the theoretical percentage of each element is:

Carbon (C): (96.088 / 176.162) × 100% = 54.55%

Hydrogen (H): (10.080 / 176.162) × 100% = 5.72%

Fluorine (F): (37.996 / 176.162) × 100% = 21.57%

Oxygen (O): (31.998 / 176.162) × 100% = 18.16%

These calculated values are the standard against which experimentally determined elemental analysis data would be compared. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity. researchgate.net

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 54.55 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.72 |

| Fluorine | F | 18.998 | 2 | 37.996 | 21.57 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.16 |

| Total | 176.162 | 100.00 |

Research Findings and Compositional Verification

As of the latest literature search, specific experimental data from elemental analysis of this compound has not been published or made publicly available. Chemical databases confirm the molecular formula as C₈H₁₀F₂O₂. chemicalregister.comnih.gov The verification of a newly synthesized batch of this compound would necessitate performing elemental analysis and comparing the resulting data with the theoretical values presented above.

The synthesis of related cyclohexanone derivatives is well-documented, and elemental analysis is a standard characterization technique in these studies to confirm the successful synthesis and purity of the target compounds. For instance, in the synthesis of various cyclohexanone derivatives, researchers consistently report elemental analysis data that aligns closely with the calculated theoretical values, thereby validating the structure of the newly formed molecules.

In the absence of direct experimental data for this compound, the established molecular formula and the derived theoretical elemental composition serve as the primary reference for its compositional characterization.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For molecules like 2-(Difluoroacetyl)cyclohexanone, these calculations can provide invaluable information on electron distribution, molecular orbitals, and electrostatic potential.

Detailed research findings on analogous compounds demonstrate that methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to obtain a detailed picture of the electronic landscape. For instance, in studies of related curcumin (B1669340) analogs containing a cyclohexanone (B45756) ring, quantum mechanical calculations using the HF/6-31G(d,p) basis set have been successfully used to analyze the electronic properties and correlate them with experimental NMR data. nih.gov The distribution of electron density, particularly the impact of the electronegative fluorine atoms, can be mapped to identify sites susceptible to nucleophilic or electrophilic attack. This information is crucial for predicting the chemical behavior of this compound in synthetic applications.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for investigating the ground state properties of organic molecules and for mapping out reaction pathways by locating transition states.

For cyclohexanone derivatives, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and thermodynamic properties. For example, a study on 2-(2-hydroxy-benzylidene)-cyclohexanone utilized the B3LYP functional with the 6-311+G(d,p) basis set to obtain optimized structural parameters that were in good agreement with experimental X-ray diffraction data. rsc.orgresearchgate.net Similar approaches can be applied to this compound to understand its preferred conformation and the influence of the difluoroacetyl substituent on the cyclohexanone ring's geometry.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a chemical reaction can be constructed. For instance, DFT studies have been used to investigate the mechanism of cascade cycloisomerization of macrocycles, providing insights into the feasibility of different reaction pathways. latrobe.edu.au In the context of this compound, DFT could be used to model its reactions, such as its use in the synthesis of fluorinated heterocycles, by identifying the transition states and activation barriers involved.

Table 1: Commonly Used DFT Functionals and Basis Sets for Related Compounds

| Application | DFT Functional | Basis Set | Reference |

| Geometry Optimization | B3LYP | 6-311+G(d,p) | rsc.orgresearchgate.net |

| Spectroscopic Properties | B3LYP | 6-311G(d,p) | nih.gov |

| Reaction Mechanisms | M06-2X | 6-31+G(d,p) | latrobe.edu.au |

This table is illustrative of methods used for analogous compounds in the absence of specific data for this compound.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are indispensable tools for predicting how a molecule might interact with biological macromolecules, such as proteins. This is particularly relevant for drug discovery and development. For a compound like this compound, these simulations could help identify potential protein targets and predict its binding affinity and mode of interaction.

The general procedure for molecular docking involves preparing the 3D structure of the ligand (this compound) and the receptor (a target protein). The ligand is then placed in the active site of the protein, and its orientation and conformation are sampled to find the most stable binding pose. Scoring functions are used to estimate the binding affinity. For example, in a study of curcumin analogs with a cyclohexanone core, the Glide docking program was used to elucidate the molecular interactions of the compounds. nih.gov Similarly, molecular docking studies on other cyclic compounds have been used to predict their inhibitory potency against various enzymes. nih.gov Such studies on this compound could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its potential biological activity.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can be a valuable aid in structural elucidation. For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of particular importance.

DFT calculations have been shown to be a reliable method for predicting ¹⁹F NMR chemical shifts. Often, a linear scaling approach is used to correct for systematic errors in the calculations. escholarship.org Studies have demonstrated that functionals like B3LYP with basis sets such as 6-31+G(d,p) can provide good accuracy in predicting these shifts for a range of fluorinated aromatic compounds. escholarship.org Another study recommended the ωB97XD functional with the aug-cc-pvdz basis set for a good balance of accuracy and computational cost. worktribe.com The inclusion of solvent effects, often through continuum models like the Solvation Model based on Density (SMD), can further improve the accuracy of the predictions. escholarship.org These methodologies could be directly applied to predict the ¹⁹F NMR spectrum of this compound, aiding in its characterization.

Table 2: Representative Accuracy of Predicted ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds

| Computational Method | Mean Absolute Deviation (ppm) | Maximum Error (ppm) | Reference |

| B3LYP/6-31+G(d,p) (gas phase) | 2.1 | 6.5 | escholarship.org |

| B3LYP/6-311+G(2d,p) (gas phase) | 1.7 | 6.6 | escholarship.org |

| ωB97XD/aug-cc-pvdz | 3.57 (RMS error) | N/A | worktribe.com |

This table illustrates the accuracy of predictive methods on other fluorinated compounds and is not specific to this compound.

Machine Learning Applications in Property Prediction

Machine learning (ML) is an emerging and powerful tool in chemistry for predicting a wide range of molecular properties, often with significantly reduced computational cost compared to traditional quantum chemical methods. nih.gov These quantitative structure-activity relationship (QSAR) models learn from existing data to make predictions for new, uncharacterized molecules. nih.gov

For a compound like this compound, ML models could be developed to predict properties such as biological activity, toxicity, or physicochemical properties like solubility and lipophilicity. The process typically involves generating a set of molecular descriptors that encode the structural and chemical features of a molecule. These descriptors, along with known property values for a training set of molecules, are used to train an ML algorithm, such as a random forest or a neural network. mdpi.com The trained model can then be used to predict the properties of new molecules. ML models have been successfully applied to predict various properties of fluorinated compounds, demonstrating the potential of this approach for rapidly screening and identifying promising candidates for various applications. mdpi.com

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 2-(Difluoroacetyl)cyclohexanone and related α,α-difluoro-β-dicarbonyl compounds is increasingly geared towards environmentally benign and sustainable practices. A significant trend is the move away from hazardous reagents and solvents towards greener alternatives. nih.govchemrxiv.org Research is focusing on catalytic methods that improve efficiency and reduce waste. nih.gov

One promising avenue is the adoption of mechanochemistry, where reactions are conducted in a ball mill under solvent-free conditions. For instance, the enantioselective fluorination of β-keto esters has been achieved with high yields and enantioselectivities using copper complexes in a planetary ball mill, demonstrating a significant reduction in reaction times and catalyst loading compared to traditional solution-phase synthesis. chemrxiv.org

Continuous flow chemistry presents another major frontier for the sustainable production of fluorinated compounds. mdpi.comresearchgate.net This technology offers enhanced safety, particularly when handling hazardous reagents like fluorine gas, by minimizing the volume of reactants at any given time. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. mdpi.com The integration of flow chemistry is expected to enable safer, more efficient, and scalable syntheses of this compound, potentially utilizing fluorinated greenhouse gases as feedstock, thereby contributing to a circular economy. researchgate.net

Biocatalysis is also emerging as a powerful tool for green synthesis. researchgate.net The use of enzymes, such as dehydratases or engineered biocatalysts, could offer highly selective and environmentally friendly routes to fluorinated ketones and their derivatives. soton.ac.ukresearchgate.net These enzymatic processes operate under mild aqueous conditions, avoiding the need for harsh reagents and organic solvents. researchgate.net

| Synthetic Approach | Key Advantages | Relevant Research Focus |

| Mechanochemistry | Solvent-free, reduced reaction times, lower catalyst loading. chemrxiv.org | Development of highly active and selective solid-state catalysts. |

| Continuous Flow | Enhanced safety, scalability, precise process control, potential use of gaseous reagents. mdpi.comresearchgate.netresearchgate.net | Design of efficient microreactors, integration of in-line purification. mdpi.com |

| Biocatalysis | Mild aqueous conditions, high stereoselectivity, reduced environmental impact. researchgate.netsoton.ac.ukresearchgate.net | Engineering enzymes for novel fluorination and cyclization reactions. |

Design of Advanced Reagents and Catalysts for Fluorination

The development of new, more efficient, and selective reagents and catalysts is central to advancing the synthesis of difluorinated compounds like this compound. While traditional fluorinating agents have been effective, the focus is shifting towards safer and more user-friendly alternatives. mdpi.com

Catalytic enantioselective fluorination, in particular, has seen significant progress. Chiral palladium and copper complexes have been developed for the highly enantioselective fluorination of β-ketoesters, the precursors to compounds like this compound. nih.govchemrxiv.org These catalysts can operate in environmentally friendly solvents such as ethanol, a notable advantage over conventional organic solvents. nih.gov Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts also presents a viable method for asymmetric fluorination. mdpi.com

Organocatalysis offers a metal-free alternative for direct fluorination. Primary amine organocatalysts, such as β,β-diaryl serines, have been shown to be effective for the enantioselective α-fluorination of β-dicarbonyl compounds. nih.gov Furthermore, organic superbases are being explored to activate reagents like Me₃SiCF₂H for the direct difluoromethylation of ketones under mild conditions. mdpi.com

Future research will likely focus on designing catalysts with even higher turnover numbers and selectivities, as well as developing reagents derived from renewable sources with reduced toxicity and easier recyclability. mdpi.com

| Catalyst/Reagent Type | Example | Key Features |

| Chiral Metal Complexes | Palladium-BINAP, Copper-Box | High enantioselectivity in fluorination of β-ketoesters. nih.govchemrxiv.org |

| Phase-Transfer Catalysts | Chiral Quaternary Ammonium Salts | Enables asymmetric fluorination under biphasic conditions. mdpi.com |

| Organocatalysts | β,β-Diaryl Serines, Schwesinger Superbases | Metal-free catalysis, activation of silicon-based fluorinating agents. nih.govmdpi.com |

| Electrophilic Fluorinating Agents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Commercially available, though research into greener alternatives is ongoing. nih.govmdpi.com |

Expansion of Heterocyclic Architectures Derived from the Compound

This compound is a prime candidate for the synthesis of a wide range of heterocyclic compounds, owing to its 1,3-dicarbonyl functionality. The reaction of such diketones with binucleophiles is a classic and powerful strategy for building five- and six-membered rings. chemrxiv.orgmdpi.com

A major area of future expansion is the synthesis of fluorinated pyrazoles. The Knorr pyrazole (B372694) synthesis, involving the cyclocondensation of 1,3-diketones with hydrazines, is a well-established method that can be readily applied to this compound. chemrxiv.orgmdpi.commdpi.com This reaction is expected to yield pyrazoles containing both a difluoromethyl group and a fused cyclohexyl ring system, creating novel and complex scaffolds. The use of substituted hydrazines would further diversify the resulting pyrazole library. mdpi.com Given the prevalence of fluorinated pyrazoles in pharmaceuticals and agrochemicals, this is a particularly promising research direction. mdpi.comacs.org

Beyond pyrazoles, the compound can serve as a precursor to other important heterocycles. Reaction with amidines or urea (B33335) could lead to the formation of difluoromethyl-substituted pyrimidines, another privileged scaffold in medicinal chemistry. researchgate.netmdpi.com The reactivity of the dicarbonyl moiety also opens doors to multicomponent reactions, enabling the one-pot synthesis of highly functionalized and complex heterocyclic systems. mdpi.comresearchgate.net Future research will focus on exploring the full scope of these cyclocondensation reactions to build libraries of novel, fluorinated heterocyclic architectures for biological screening and materials science applications. nih.gov

In-depth Exploration of Biological Mechanisms and Therapeutic Potential

While direct biological studies on this compound are limited, the structural motifs it contains and the heterocyclic derivatives it can generate point towards significant therapeutic potential. The difluoromethyl ketone and fluorinated pyrazole moieties are known to be key pharmacophores in a variety of bioactive molecules. nih.govmdpi.com

Difluoromethyl ketones are recognized as potent inhibitors of serine proteases and acetylcholinesterase, a key target in neurodegenerative diseases. nih.gov The electrophilic nature of the difluoromethyl-substituted carbonyl group allows it to form stable adducts with active site residues of these enzymes. nih.govmdpi.com Therefore, derivatives of this compound could be explored as inhibitors for a range of hydrolytic enzymes.

Pyrazoles derived from this compound are also of immense interest. Fluorinated pyrazoles are at the core of several successful drugs and agrochemicals, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netacs.orgdtic.mil For example, celecoxib, a well-known anti-inflammatory drug, is a trifluoromethylated pyrazole. researchgate.net The difluoromethyl group, acting as a lipophilic hydrogen bond donor, can significantly enhance binding affinity and metabolic stability. nih.gov Future research will involve synthesizing libraries of pyrazoles and other heterocycles from this compound and screening them against various biological targets. This exploration could uncover novel drug candidates for infectious diseases, inflammatory disorders, and oncology. chemrxiv.orgacs.orgrsc.org

| Bioactive Moiety | Potential Target/Activity | Rationale |

| Difluoromethyl Ketone | Serine Proteases, Acetylcholinesterase. nih.gov | Electrophilic carbonyl group forms covalent adducts with enzyme active sites. nih.govmdpi.com |

| Fluorinated Pyrazole | COX-2, Fungal Enzymes, Kinases. chemrxiv.orgresearchgate.net | Proven pharmacophore in anti-inflammatory, antifungal, and anticancer agents. researchgate.netdtic.mil |

| Cyclohexanone (B45756) Derivatives | Bacteria, Fungi. mdpi.comrsc.orgarkat-usa.org | The cyclohexanone scaffold itself can be a basis for antimicrobial compounds. rsc.org |

Development of Novel Materials with Tunable Properties

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, making fluorinated compounds like this compound and its derivatives attractive for materials science. nih.gov Future research is expected to explore their use in creating advanced polymers and functional materials.

One promising direction is the development of fluorinated polymers. Polymers containing fluorine exhibit unique characteristics such as high thermal and chemical stability, low surface energy, and specific gas permeability properties. mdpi.comnih.govpageplace.de By using this compound or its derivatives as monomers, it may be possible to synthesize novel, partially fluorinated polyolefins or polyesters with tailored properties for applications in coatings, membranes, and advanced electronics. rsc.org For example, pyrazole derivatives can be used to create active layers in photovoltaic cells and OLEDs. mdpi.com

Another area of exploration is the use of fluorinated β-diketonates as ligands for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The reaction of this compound with metal ions could lead to the formation of complexes with interesting structural, magnetic, or luminescent properties. researchgate.net These materials could find applications as sensors, catalysts, or in gas storage. Boron difluoride complexes of β-diketones, for instance, are known to form fluorescent probes that are sensitive to environmental polarity, opening up possibilities for developing new sensors. acs.orgnih.gov The ability to tune the properties of these materials by modifying the substituents on the cyclohexanone or pyrazole ring makes this a rich area for future investigation.

Synergistic Integration of Experimental and Computational Chemistry

The advancement of research on this compound and its derivatives will be significantly accelerated by the synergistic integration of experimental and computational chemistry. nih.gov Density Functional Theory (DFT) calculations are becoming an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired properties. nih.govnih.govnih.gov

In the realm of synthesis, computational studies can elucidate the transition states and energy profiles of fluorination reactions, helping to optimize reaction conditions and design more efficient catalysts. nih.govchemrxiv.org For example, DFT calculations have been used to understand the mechanism of Pd-catalyzed fluorination and the role of additives, providing insights that would be difficult to obtain through experiments alone. chemrxiv.org Similarly, the regioselectivity of pyrazole formation from unsymmetrical diketones can be predicted and rationalized using theoretical models. rsc.org

For drug discovery and materials science, in silico methods are crucial for predicting the biological activity and physical properties of new compounds. nih.govmdpi.com Molecular docking can be used to screen virtual libraries of pyrazole derivatives against protein targets, identifying promising candidates for synthesis and experimental testing. researchgate.netmdpi.com Computational tools can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net The combination of experimental synthesis and characterization with theoretical modeling will provide a powerful, iterative cycle for the rapid discovery and optimization of new molecules derived from this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(Difluoroacetyl)cyclohexanone, and how do reaction parameters influence product purity?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous cyclohexanone derivatives (e.g., 2-(1-methylethylidene)-cyclohexanone) suggest potential routes. Aldol condensation, a common method for cyclohexanone derivatives, involves reacting cyclohexanone with difluoroacetyl chloride in the presence of a base catalyst (e.g., NaOH). Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios significantly impact yield and purity. For example, excess acylating agents may reduce byproducts like unreacted starting materials .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (1H, 13C, and 19F) is critical for structural elucidation. The 19F NMR spectrum can identify the difluoroacetyl group’s chemical environment, while 1H NMR distinguishes cyclohexanone ring protons and substituent effects. For instance, in related compounds like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, 1H NMR resolved stereochemical configurations via coupling constants and splitting patterns . Mass spectrometry (HRMS) confirms molecular weight (C8H9F2O2; 176.16 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Fluorinated ketones are sensitive to hydrolysis and photodegradation. Storage at –20°C in inert atmospheres (argon) minimizes decomposition. Stability studies on similar compounds (e.g., Fluorexetamine hydrochloride) recommend desiccants and amber vials to prevent moisture/light exposure .

Advanced Research Questions

Q. How do electronic effects of the difluoroacetyl group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing difluoroacetyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydrides). Computational studies (DFT) on fluorinated ketones, such as 2'-Fluoro-4'-hydroxyacetophenone, show reduced LUMO energy at the carbonyl, corroborating higher reactivity compared to non-fluorinated analogs . Experimental kinetic studies under controlled humidity are advised to quantify reactivity trends.

Q. What contradictions exist in reported synthetic yields of fluorinated cyclohexanones, and how can they be addressed?

- Methodological Answer : Discrepancies in yields (e.g., 40–75% for similar compounds) often arise from cross-termination reactions involving intermediates. For example, cyclohexanone oxidation studies noted incomplete hydroperoxide radical reactions, which alter termination rates and reduce yields . Optimizing radical scavengers (e.g., TEMPO) or stepwise purification (e.g., column chromatography) can mitigate these issues .

Q. How can computational modeling predict regioselectivity in this compound derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For instance, comparing Fukui indices of this compound with non-fluorinated analogs (e.g., 2-Phenylcyclohexanone) quantifies the difluoro group’s impact on regioselectivity . Molecular dynamics simulations further assess solvent effects on reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.